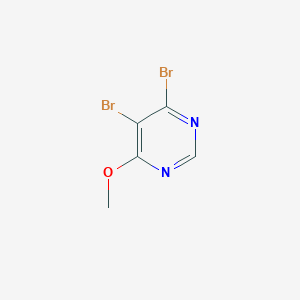![molecular formula C8H7ClFNO B13039731 (3R)-7-Chloro-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13039731.png)
(3R)-7-Chloro-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-7-Chloro-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine is a chemical compound that belongs to the class of benzo[b]furan derivatives This compound is characterized by the presence of a chloro and fluoro substituent on the benzo[b]furan ring, which imparts unique chemical and physical properties
Méthodes De Préparation
The synthesis of (3R)-7-Chloro-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the benzo[b]furan ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a halogenated phenol and an appropriate alkyne.
Introduction of the chloro and fluoro substituents: This step involves selective halogenation reactions using reagents such as N-chlorosuccinimide (NCS) for chlorination and Selectfluor for fluorination.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
(3R)-7-Chloro-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions using reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Coupling Reactions: This compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
(3R)-7-Chloro-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancer.
Organic Synthesis: This compound serves as a building block for the synthesis of more complex organic molecules, including natural product analogs and heterocyclic compounds.
Biological Studies: It is used in biological assays to study its effects on various biological pathways and molecular targets.
Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (3R)-7-Chloro-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use. For example, in medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes involved in disease pathways.
Comparaison Avec Des Composés Similaires
(3R)-7-Chloro-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine can be compared with other similar compounds, such as:
7-Chloro-2,3-dihydrobenzo[B]furan-3-ylamine: Lacks the fluoro substituent, which may affect its chemical reactivity and biological activity.
4-Fluoro-2,3-dihydrobenzo[B]furan-3-ylamine: Lacks the chloro substituent, leading to differences in its chemical and physical properties.
7-Chloro-4-fluoro-2,3-dihydrobenzo[B]furan:
The presence of both chloro and fluoro substituents in this compound imparts unique properties that distinguish it from these similar compounds, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C8H7ClFNO |
|---|---|
Poids moléculaire |
187.60 g/mol |
Nom IUPAC |
(3R)-7-chloro-4-fluoro-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C8H7ClFNO/c9-4-1-2-5(10)7-6(11)3-12-8(4)7/h1-2,6H,3,11H2/t6-/m0/s1 |
Clé InChI |
CJLUAOGMKSSWHE-LURJTMIESA-N |
SMILES isomérique |
C1[C@@H](C2=C(C=CC(=C2O1)Cl)F)N |
SMILES canonique |
C1C(C2=C(C=CC(=C2O1)Cl)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-8-methyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine](/img/structure/B13039648.png)
![N-(4-chlorophenyl)-1-[(E,Z)-N'-[(4-chlorophenyl)amino]-N-[(4-chlorophenyl)imino]carbamimidoyl]formamide](/img/structure/B13039655.png)

![1,6-Dimethyl-3-(p-tolyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13039660.png)






![8-Bromo-4-chloropyrrolo[1,2-A]quinoxaline](/img/structure/B13039701.png)



